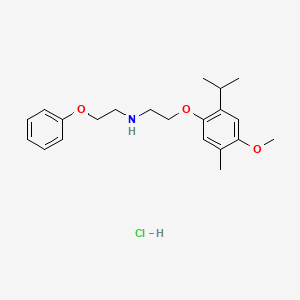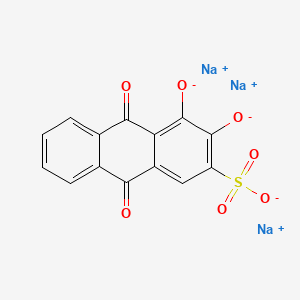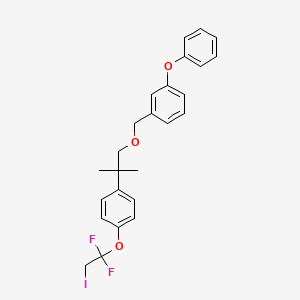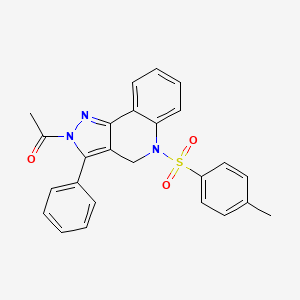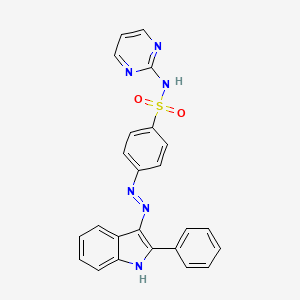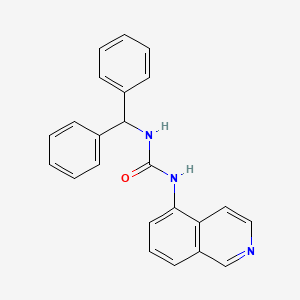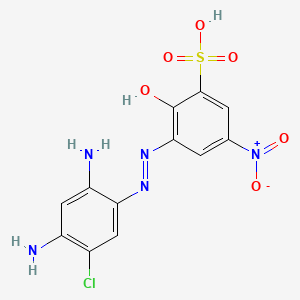
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a benzenesulfonic acid group, which enhances its solubility in water and other polar solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-chlorobenzene. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated control systems are often employed to maintain precise temperature and pH levels throughout the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can break the azo bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological molecules. The sulfonic acid group enhances the compound’s solubility, facilitating its interaction with aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 4-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro-
- Benzenesulfonic acid, 3-((2,4-diamino-5-methylphenyl)azo)-2-hydroxy-5-nitro-
- Benzenesulfonic acid, 3-((2,4-diamino-5-bromophenyl)azo)-2-hydroxy-5-nitro-
Uniqueness
The unique combination of the 2,4-diamino-5-chlorophenyl group and the 2-hydroxy-5-nitrobenzenesulfonic acid moiety in Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in various applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
72927-79-8 |
|---|---|
Molekularformel |
C12H10ClN5O6S |
Molekulargewicht |
387.76 g/mol |
IUPAC-Name |
3-[(2,4-diamino-5-chlorophenyl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H10ClN5O6S/c13-6-3-9(8(15)4-7(6)14)16-17-10-1-5(18(20)21)2-11(12(10)19)25(22,23)24/h1-4,19H,14-15H2,(H,22,23,24) |
InChI-Schlüssel |
OZEKWQDGADHXSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N=NC2=CC(=C(C=C2N)N)Cl)O)S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


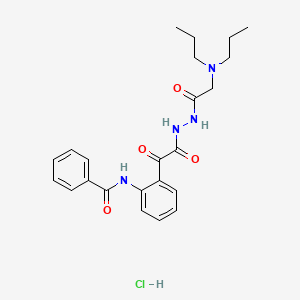

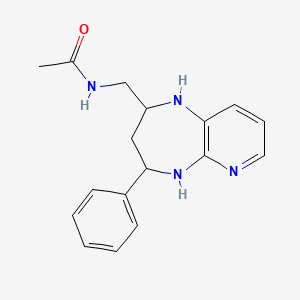
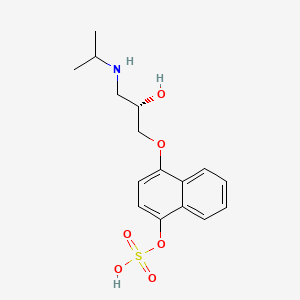

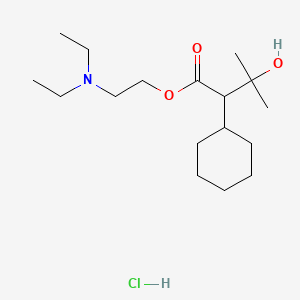
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
